molecular formula C5H3CaN4O3+ B13769109 calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate

calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate

Cat. No.: B13769109
M. Wt: 207.18 g/mol
InChI Key: MODSZOMYVFFOMY-UHFFFAOYSA-M
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Description

Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate is a chemical compound with the molecular formula C10H6CaN8O6 and a molecular weight of 374.28 . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of calcium ions and multiple oxo groups attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate typically involves the reaction of purine derivatives with calcium salts under controlled conditions. One common method is the reaction of 6,8-dioxo-7,9-dihydro-1H-purine-2-olate with calcium chloride in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and drying .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Higher oxidation state derivatives with additional oxo groups.

    Reduction: Hydroxylated derivatives of the compound.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems, particularly in the context of calcium signaling and purine metabolism.

    Medicine: Investigated for its potential therapeutic applications, including its role in modulating calcium levels in biological systems.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate involves its interaction with calcium ions and purine receptors in biological systems. The compound can modulate calcium signaling pathways, which are crucial for various cellular processes. It may also interact with enzymes involved in purine metabolism, influencing their activity and the overall metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate is unique due to the presence of calcium ions, which can significantly influence its chemical properties and biological activity.

Properties

Molecular Formula

C5H3CaN4O3+

Molecular Weight

207.18 g/mol

IUPAC Name

calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate

InChI

InChI=1S/C5H4N4O3.Ca/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+2/p-1

InChI Key

MODSZOMYVFFOMY-UHFFFAOYSA-M

Canonical SMILES

C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2]

Origin of Product

United States

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